1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine

Medicinal chemistry Scaffold differentiation Thiazole-pyrazole hybrids

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine (CAS 955967-07-4) is a heterocyclic small molecule composed of a thiazole-pyrazole hybrid core with a 4-methoxyphenyl substituent at the thiazole 4-position and a 3-thienyl substituent at the pyrazole 4-position. The molecular formula is C17H14N4OS2 with a molecular weight of 354.5 g/mol , and its computed physicochemical properties include a density of 1.45±0.1 g/cm³, a boiling point of 579.8±60.0 °C, a polar surface area of 122.44 Ų, and a LogP of 4.89630.

Molecular Formula C17H14N4OS2
Molecular Weight 354.45
CAS No. 955967-07-4
Cat. No. B2454866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine
CAS955967-07-4
Molecular FormulaC17H14N4OS2
Molecular Weight354.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CSC=C4)N
InChIInChI=1S/C17H14N4OS2/c1-22-13-4-2-11(3-5-13)15-10-24-17(20-15)21-16(18)14(8-19-21)12-6-7-23-9-12/h2-10H,18H2,1H3
InChIKeyRRPRLJIDGJJMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine: Structural Identity and Core Properties for Research Procurement


1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine (CAS 955967-07-4) is a heterocyclic small molecule composed of a thiazole-pyrazole hybrid core with a 4-methoxyphenyl substituent at the thiazole 4-position and a 3-thienyl substituent at the pyrazole 4-position . The molecular formula is C17H14N4OS2 with a molecular weight of 354.5 g/mol , and its computed physicochemical properties include a density of 1.45±0.1 g/cm³, a boiling point of 579.8±60.0 °C, a polar surface area of 122.44 Ų, and a LogP of 4.89630 . The compound is commercially available at ≥95% purity for research use .

Why Generic Substitution Fails for 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine


Compounds within the thiazole-pyrazole hybrid class cannot be interchanged without altering target engagement and selectivity profiles. SAR studies of thiazole-pyrazole hybrids targeting EGFR have established that substituent identity, position, and electronic character on both the thiazole and pyrazole rings directly govern enzyme inhibition potency—electron-withdrawing groups at the thiazole 4-position and specific heteroaryl substitutions on the pyrazole ring produce IC₅₀ variations exceeding 100-fold across closely related analogs [1]. Similarly, COX-2 selectivity within thiazolyl-pyrazole series has been shown to depend critically on the specific aryl substitution pattern, with individual congeners in a 19-compound panel exhibiting COX-2 IC₅₀ values ranging from 4.12 μM to >100 μM in the same assay system [2]. The 4-methoxyphenyl-thiazole and 3-thienyl-pyrazole substitution combination present in CAS 955967-07-4 constitutes a distinct chemical space within this scaffold family, and its biological profile cannot be inferred from analogs bearing different aryl or heteroaryl groups.

Quantitative Differentiation Evidence for 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine


Structural Differentiation: 3-Thienyl Substituent Distinguished from Closest Biphenyl Analog

The closest commercially cataloged structural analog is 1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine (CAS 956961-78-7) . The target compound replaces a biphenyl substituent on the thiazole ring with a 4-methoxyphenyl group, reducing molecular weight from 400.52 to 354.45 g/mol—a decrease of 46.07 g/mol (11.5%) . This substitution alters the electronic character at the thiazole 4-position: the methoxy group is electron-donating (+M effect) whereas biphenyl is electronically neutral, affecting the electron density distribution across the thiazole-pyrazole-amine pharmacophore. The target compound also demonstrates distinct physicochemical properties: computed LogP of 4.90 and polar surface area of 122.44 Ų , which differ from the biphenyl analog and may influence membrane permeability and solubility profiles.

Medicinal chemistry Scaffold differentiation Thiazole-pyrazole hybrids

Thienyl-Pyrazole Substructure: Class-Level Kinase Inhibition Potential vs. Parent Pyrazole Scaffolds

The 3-thienyl-pyrazole substructure present in the target compound belongs to the thienopyrazole scaffold class. Published medicinal chemistry work on thienopyrazoles as kinase-targeted libraries has demonstrated that several thienopyrazole analogs achieve submicromolar inhibition of kinase insert domain receptor (KDR/VEGFR2) [1]. This establishes that the thienopyrazole core, when appropriately substituted, can engage the ATP-binding pocket of kinases. In contrast, simple 4-aryl-pyrazole-5-amines lacking the thienyl fusion or substitution typically require additional structural elaboration to achieve comparable kinase binding affinity. The 3-thienyl group at the pyrazole 4-position in the target compound provides a sulfur-containing heteroaryl extension that may facilitate additional hydrophobic contacts or sulfur-aromatic interactions within kinase active sites—a structural feature absent in simpler 4-phenyl or 4-methyl pyrazole-5-amine analogs .

Kinase inhibition Thienopyrazole scaffold KDR/VEGFR2

4-Methoxyphenyl-Thiazole Substructure: Class-Level Implication for COX-2 vs. COX-1 Selectivity

The 4-methoxyphenyl substituent on the thiazole ring of this compound is structurally related to optimized COX-2 selective inhibitors within the thiazolyl-pyrazole class. A 2024 SAR study of 19 pyrazole-carbonitrile-thiazole hybrid compounds demonstrated that specific aryl substitution patterns on the thiazole ring directly control COX-2 selectivity, with the most selective compound (19m) achieving COX-2 IC₅₀ values of 5.63 μM in NIH/3T3 cells and 4.12 μM in MDA-MB-231 cells [1]. While the target compound differs from 19m by bearing a 4-methoxyphenyl rather than a carbonitrile-substituted aryl group, the structure-activity relationship established in this series confirms that thiazole 4-position substitution is a critical determinant of COX-2 binding and that the electron-donating 4-methoxyphenyl group may confer a selectivity profile distinct from analogs bearing halogenated or unsubstituted phenyl rings [1]. The compound's computed ADMET properties based on the thiazolyl-pyrazole scaffold class further suggest potentially favorable pharmacokinetic profiles compared to the reference selective COX-2 inhibitor celecoxib [1].

COX-2 inhibition Selectivity profiling Thiazolyl-pyrazole SAR

Patent Landscape: Pyrazole-Thiazole Hybrids as Multi-Kinase Inhibitor Scaffolds

The pyrazole-thiazole hybrid scaffold represented by the target compound falls within the chemical space claimed in multiple kinase inhibitor patents. U.S. Patent 9,255,072 (issued 2016) explicitly covers pyrazole compounds and thiazole compounds as inhibitors of FLT3, VEGFR, and aurora kinase [1]. The generic Markush structures in this patent encompass compounds containing pyrazole and thiazole rings with variable aryl and heteroaryl substitutions, including methoxyphenyl and thienyl groups. Crucially, this patent landscape indicates that compounds within this scaffold space have been prioritized by multiple research organizations for kinase-targeted drug discovery, distinguishing this structural class from alternative heterocyclic kinase inhibitor scaffolds (e.g., quinazolines, pyrimidines) that target different kinase selectivity profiles [1]. The specific combination of 4-methoxyphenyl-thiazole and 3-thienyl-pyrazole in the target compound represents a distinct substitution vector within this claimed IP space.

Kinase inhibitor patent landscape FLT3 kinase Aurora kinase VEGFR

EGFR/HER2 Dual Inhibitor Potential: Scaffold Class Evidence from Thiazolyl-Pyrazoline Series

The thiazole-pyrazole hybrid scaffold is structurally related to thiazolyl-pyrazoline derivatives that have demonstrated dual EGFR/HER2 inhibitory activity. In a 2019 study, a series of thiazolyl-pyrazoline derivatives were synthesized and screened for cytotoxic effects against A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and A375 (melanoma) cell lines [1]. The study identified compounds with potent dual EGFR and HER2 inhibition, establishing a direct link between thiazole-pyrazole hybrid architecture and ErbB family kinase targeting. Separately, a 2025 study reported that a thiazolyl-pyrazole hybrid compound demonstrated antitumor activity against MCF-7 and MDA-MB-231 breast cancer cells, with EGFR identified as the primary target through protein-protein interaction network analysis and molecular docking [2]. These class-level findings indicate that the thiazole-pyrazole scaffold, including the target compound's core architecture, is capable of engaging the EGFR ATP-binding pocket—a target profile distinct from single-kinase or non-kinase mechanisms of alternative scaffolds.

EGFR inhibitor HER2 inhibitor Thiazolyl-pyrazoline Anticancer

Research and Industrial Application Scenarios for 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine


Kinase-Targeted Library Screening and Hit Identification

The thienopyrazole substructure of this compound aligns with scaffolds validated as submicromolar KDR/VEGFR2 inhibitors in targeted kinase library screening [1]. The compound is suitable for inclusion in kinase-focused small-molecule screening libraries where the thienopyrazole core provides a differentiated chemotype versus more common quinazoline or pyrimidine-based kinase inhibitor scaffolds [1]. Its patent landscape positioning within FLT3/VEGFR/aurora kinase inhibitor chemical space further supports its relevance for hit identification in kinase drug discovery programs [2].

Structure-Activity Relationship (SAR) Exploration Around COX-2 Selectivity

The 4-methoxyphenyl-thiazole moiety provides an electron-donating substitution pattern at the thiazole 4-position, a site demonstrated to be a critical determinant of COX-2 inhibitory potency and selectivity in thiazolyl-pyrazole SAR studies [1]. This compound can serve as a probe in systematic SAR campaigns comparing the effects of electron-donating (4-methoxyphenyl) versus electron-withdrawing or neutral substituents on COX-2/COX-1 selectivity profiles, with the established reference point that optimized analogs in this class achieve COX-2 IC₅₀ values in the low micromolar range (4–6 μM) [1].

EGFR-Focused Anticancer Drug Discovery and Dual EGFR/HER2 Inhibitor Development

The thiazole-pyrazole hybrid scaffold has demonstrated EGFR-targeting capability, with the closest published thiazolyl-pyrazole hybrid achieving MDA-MB-231 cytotoxicity of 22.84 μM and confirmed EGFR binding through molecular docking and wound healing assays [1]. This compound is suitable as a starting point for medicinal chemistry optimization toward EGFR or dual EGFR/HER2 inhibitors, particularly in breast cancer models where the scaffold class has shown selective activity against MCF-7 and MDA-MB-231 cell lines [1][2].

Chemical Probe Development for Target Deconvolution Studies

The compound's unique combination of 3-thienyl and 4-methoxyphenyl substituents on a pyrazole-thiazole-amine core distinguishes it from simpler pyrazole-5-amine chemical probes. Its computed moderate LogP (4.90) and polar surface area (122.44 Ų) suggest cell permeability characteristics suitable for cellular target engagement studies [1]. The compound can be employed as a tool molecule in chemical biology experiments to deconvolute the target profile of thiazole-pyrazole hybrids, leveraging the scaffold's demonstrated polypharmacology potential across kinase (KDR, EGFR, FLT3, aurora) and non-kinase (COX-2) targets [2][3].

Quote Request

Request a Quote for 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.